molecular formula C11H13N B1604636 2-Phenylvaleronitrile CAS No. 5558-78-1

2-Phenylvaleronitrile

Cat. No. B1604636
CAS RN: 5558-78-1
M. Wt: 159.23 g/mol
InChI Key: VIUPTAFHLRBHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylvaleronitrile is a chemical compound with the formula C11H13N . It has a molecular weight of 159.2276 .


Synthesis Analysis

The synthesis of 2-Phenylvaleronitrile has been studied extensively. A notable method involves the selective C-alkylation of benzyl cyanide (BC) with n-bromopropane (BP) using aqueous KOH and catalyzed by TBAB under ultrasonic (300W) assisted organic solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 2-Phenylvaleronitrile consists of 11 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . It contains a total of 25 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving 2-Phenylvaleronitrile have been studied. The kinetics of its synthesis was successfully carried out by selective C-alkylation of benzyl cyanide (BC) with n-bromopropane (BP) using aqueous KOH and catalyzed by TBAB under ultrasonic (300W) assisted organic solvent-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylvaleronitrile are determined by its molecular structure. It has a molecular weight of 159.2276 . More detailed physical and chemical properties would require specific experimental measurements.

Scientific Research Applications

1. Synthesis of 2-Phenylindoles

  • Summary of Application : 2-Phenylindoles were prepared by heteroannulation of 2-haloaniline derivatives and phenylacetylene under mild conditions in a one-pot reaction .
  • Methods of Application : The reaction used a mixture of the aryl halide, phenylacetylene, Pd (PPh 3) 2 Cl 2, CuI, and triethylamine in DMF at ambient temperature .
  • Results or Outcomes : The result was the synthesis of 2-phenylindoles. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

2. Sonocatalyzed Synthesis

  • Summary of Application : The kinetics of synthesis of 2-Phenylvaleronitrile (PVN) was successfully carried out by selective C-alkylation of benzyl cyanide (BC) with n-bromopropane (BP) using aqueous KOH .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The result was the successful synthesis of 2-Phenylvaleronitrile. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

properties

IUPAC Name

2-phenylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUPTAFHLRBHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970921
Record name 2-Phenylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylvaleronitrile

CAS RN

5558-78-1
Record name 2-Phenylvaleronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylvaleronitrile
Reactant of Route 2
Reactant of Route 2
2-Phenylvaleronitrile
Reactant of Route 3
Reactant of Route 3
2-Phenylvaleronitrile
Reactant of Route 4
Reactant of Route 4
2-Phenylvaleronitrile
Reactant of Route 5
Reactant of Route 5
2-Phenylvaleronitrile
Reactant of Route 6
Reactant of Route 6
2-Phenylvaleronitrile

Citations

For This Compound
62
Citations
PA Vivekanand, ML Wang - Ultrasonics sonochemistry, 2011 - Elsevier
… In the current study, kinetics of synthesis of 2-phenylvaleronitrile (PVN) was successfully carried out by selective C-alkylation of benzyl cyanide (BC) with n-bromopropane (BP) using …
Number of citations: 27 www.sciencedirect.com
C Heim, M Sieklucka, KH Sontag - Pharmacology Biochemistry and …, 1994 - Elsevier
… Levemopamil [(2S)-2-isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile hydrochloride], a Ca 2+ channel blocker and 5-HT 2 antagonist, prevents the deficiencies in groups of …
Number of citations: 8 www.sciencedirect.com
C Kiziak, D Conradt, A Stolz, R Mattes… - Microbiology, 2005 - microbiologyresearch.org
… demanding substrate 2-phenylvaleronitrile was remarkable … 1 % of the activity found with 2-phenylvaleronitrile. This was an … for the conversion of 2-phenylvaleronitrile is currently not …
Number of citations: 143 www.microbiologyresearch.org
C Zech, R Staudinger, J Mühlbacher… - European Journal of …, 1991 - Elsevier
… (-)-Emopamil ((S)-emopamil, (2S)-2-isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile hydrochloride) is a Ca z÷antagonistic phenylalkylamine which also blocks serotonin (5-…
Number of citations: 10 www.sciencedirect.com
V Mylerová, L Martínková - Current Organic Chemistry, 2003 - ingentaconnect.com
… were only moderately enantioselective (R-selective) towards 2-phenylvaleronitrile, 2-phenyl-… Sacids resulted from the hydrolysis of 2-phenylvaleronitrile and 2-phenylhexanenitrile by …
Number of citations: 205 www.ingentaconnect.com
SM Dubey, PR Gogate - Industrial & Engineering Chemistry …, 2014 - ACS Publications
… Similar results were reported by Vivekanand and Wang (19) for synthesis of 2-phenylvaleronitrile using TBAB catalyst, where rate of reaction increased with an increase in the amount of …
Number of citations: 12 pubs.acs.org
RN Thuku, D Brady, MJ Benedik… - Journal of applied …, 2009 - academic.oup.com
The nitrilases are enzymes that convert nitriles to the corresponding acid and ammonia. They are members of a superfamily, which includes amidases and occur in both prokaryotes …
Number of citations: 175 academic.oup.com
S Baum, DS Williamson, T Sewell… - Applied and …, 2012 - Am Soc Microbiol
… EBC191 was previously shown to hydrolyze a wide range of arylacetonitriles, such as 2-phenylpropionitrile (2-methylphenylacetonitrile), 2-phenylbutyronitrile, or 2-phenylvaleronitrile, …
Number of citations: 25 journals.asm.org
A Scriabine - 1989 - Wiley Online Library
… The chemical name of (S)-emopamil is (2S)-2-isopropyl-5-(methylphenethylamino)2-phenylvaleronitrile. It has high affinity for verapamil as well as 5-HT2 binding sites in cerebrocortical …
Number of citations: 0 onlinelibrary.wiley.com
PA Vivekanand, ML Wang - Applications of Gas Chromatography, 2012 - books.google.com
… of the product (2-phenylvaleronitrile) under ultrasonic conditions. Thus, rate of the decrease of n-bromopropane is consistent with the rate of production of 2phenylvaleronitrile. Pseudo-…
Number of citations: 1 www.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.